molecular formula C16H23N7O3 B14946895 2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide

Cat. No.: B14946895
M. Wt: 361.40 g/mol
InChI Key: QJWADJZQHZDQBT-UHFFFAOYSA-N
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Description

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide is a complex organic compound belonging to the class of quinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazoline ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Hydrazinecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in cancer therapy due to its ability to inhibit certain enzymes and receptors.

    Biological Studies: Used in studies to understand its interaction with biological targets, including proteins and nucleic acids.

    Chemical Research: Employed in the synthesis of novel compounds and as a reference standard in analytical chemistry.

    Industrial Applications: Utilized as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Piperazine-4-amino-6,7-dimethoxyquinazoline: Shares the quinazoline core and piperazine moiety.

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Another compound with similar structural features.

Uniqueness

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide is unique due to the presence of the hydrazinecarboxamide group, which imparts distinct chemical and biological properties. This group enhances its potential as a pharmaceutical agent by providing additional sites for interaction with biological targets.

Properties

Molecular Formula

C16H23N7O3

Molecular Weight

361.40 g/mol

IUPAC Name

[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea

InChI

InChI=1S/C16H23N7O3/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20)

InChI Key

QJWADJZQHZDQBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC

Origin of Product

United States

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